18-Methyl-19-nortestosterone, commonly known as nandrolone, is a synthetic anabolic steroid derived from testosterone. It is classified as an androgen and anabolic steroid, possessing properties that promote muscle growth and enhance athletic performance. Nandrolone is utilized in medical settings primarily for its anabolic effects, particularly in patients suffering from muscle-wasting diseases, anemia, and osteoporosis. Its chemical structure is characterized by the absence of a methyl group at the C19 position of testosterone, which significantly alters its biological activity and metabolic profile.
Nandrolone was first synthesized in the 1950s and has since been studied for its pharmacological properties and potential therapeutic applications. It occurs naturally in trace amounts in the human body and can also be detected during pregnancy in women. The compound is typically administered in esterified forms, such as nandrolone decanoate or nandrolone phenylpropionate, to prolong its action in the body .
Nandrolone can be synthesized through various methods. One prominent approach involves the Birch reduction of estrone or testosterone derivatives, which leads to the formation of 19-nortestosterone. This method requires controlled conditions to ensure selective reduction of aromatic rings .
The synthesis often involves multiple steps, including purification processes like chromatography to isolate the desired product from by-products and unreacted starting materials. The yield and purity of nandrolone can vary based on the specific reagents and conditions employed during synthesis.
Nandrolone's molecular formula is C18H26O2, with a molecular weight of approximately 274.4 g/mol. The structure features:
Nandrolone undergoes various metabolic transformations within the body:
The metabolic pathways involve phase I reactions (oxidation/reduction) followed by phase II conjugative reactions. These processes affect nandrolone's duration of action and efficacy as an anabolic agent .
Nandrolone exerts its effects primarily through interaction with androgen receptors in target tissues, promoting protein synthesis and muscle hypertrophy. Its mechanism includes:
Research indicates that nandrolone has a lower affinity for androgen receptors compared to testosterone but retains significant anabolic effects due to its prolonged action when administered as esters .
Relevant data indicates that nandrolone's pharmacokinetics can vary significantly based on its formulation (ester type), affecting its bioavailability and half-life .
Nandrolone is primarily used in clinical settings for:
In addition to medical uses, nandrolone has been studied for potential applications in cancer therapy due to its antiproliferative properties against certain cancer cell lines, suggesting it may serve as a basis for developing novel anticancer agents with reduced hormonal activity .
The initial synthetic efforts targeting 18-methyl-19-nortestosterone derivatives emerged in the mid-20th century, driven by pharmaceutical interest in modified steroids with enhanced hormonal activities. Early routes frequently employed estrane nuclei as starting materials, exploiting their structural similarity to the target molecules. A foundational approach documented in patent literature involved the esterification of 17α-ethinyl-18-methyl-19-nortestosterone with aliphatic carboxylic acids (e.g., acetic acid, undecanoic acid) to yield derivatives with modified pharmacokinetic properties. These reactions typically utilized acid anhydrides or acid chlorides in pyridine or quinoline solvents, followed by purification via recrystallization from hydrocarbon solvents like pentane or hexane [5].
Concurrently, alternative pathways focused on strategic deuterium incorporation for metabolic studies. Pioneering work established methods for synthesizing 18-trideuterated steroids using CD₃I (deuterated methyl iodide) as a key building block. The process commenced with 1,3-cyclopentanedione, which underwent alkylation with CD₃I to yield 2-(methyl-d₃)-1,3-cyclopentanedione. This deuterated intermediate was subsequently transformed into the Hajos-Parrish ketone—a crucial chiral synthon enabling asymmetric steroid ring construction [2] [3]. This approach demonstrated the feasibility of introducing stable isotopes at the C18 position early in the synthetic sequence.
Table 1: Key Early Synthetic Intermediates for 18-Methyl-19-Nortestosterone Derivatives
Intermediate | Synthetic Role | Key Reagent | Application Example |
---|---|---|---|
2-(Methyl-d₃)-1,3-cyclopentanedione | Deuterated building block | CD₃I | 18-Trideuterated steroid synthesis |
Hajos-Parrish Ketone | Chiral template for asymmetric ring formation | L-proline catalyst | Total synthesis of deuterated steroids |
17α-Ethinyl-18-methyl-19-nortestosterone | Core structure for esterification | Aliphatic acid anhydrides | Prodrug development (e.g., acetate esters) |
These foundational strategies highlighted the synthetic challenges associated with introducing the 18-methyl group while preserving the desired stereochemistry and bioactivity. The esterification approach aimed to modulate solubility and duration of action [5], while deuterium labeling facilitated metabolic tracking without altering steric or electronic properties significantly [2] [3].
Structural optimization of 18-methyl-19-nortestosterone focused primarily on modifications at the C7 and C17 positions to amplify androgen receptor (AR) binding, metabolic stability, and progestogenic activity. A pivotal breakthrough was the discovery that introducing a 7α-methyl group yielded Trestolone (7α-methyl-19-nortestosterone, MENT). This modification conferred exceptional AR binding affinity (100–125% relative to testosterone) and potent progestogenic activity (50–75% relative to progesterone), while simultaneously conferring resistance to 5α-reductase—an enzyme that inactivates natural androgens in peripheral tissues [4].
Further optimization explored modifications at C17:
Crucially, the removal of the C19 methyl group combined with C7α methylation shifted the compound's pharmacological profile:
Table 2: Impact of Structural Modifications on Receptor Binding Affinities
Structural Modification | Androgen Receptor (AR) Binding | Progesterone Receptor (PR) Binding | Key Biological Consequence |
---|---|---|---|
19-Nortestosterone (Nandrolone) | 154–155% | 20% | Moderate anabolic activity |
18-Methyl + 7α-methyl (Trestolone) | 100–125% | 50–75% | High AR/PR synergy; antigonadotropic effect |
17α-Ethynyl addition | Reduced vs. parent | Enhanced | Potent ovulation inhibition |
These optimizations transformed 18-methyl-19-nortestosterone from a structural curiosity into a candidate for androgen replacement therapy and male contraception, leveraging its unique dual-hormonal activity and metabolic resilience [4] [5].
The production of 18-methyl-19-nortestosterone derivatives employs two distinct philosophical approaches: de novo total synthesis and steroid-based semisynthesis. Each strategy presents unique advantages in complexity, yield, and isotopic flexibility.
Total Synthesis:Modern routes, exemplified by Qian and Covey’s work, utilize a unified strategy to construct the steroid nucleus from simple, non-steroidal precursors. This method is indispensable for preparing isotopically labeled analogs (e.g., 18-trideuterated or 19-trideuterated versions). Key steps include:
Semisynthesis:This approach leverages naturally abundant steroid precursors (e.g., estrone, diosgenin) as starting materials. Classical routes involve:
Table 3: Total Synthesis vs. Semisynthesis for 18-Methyl-19-Nortestosterone Derivatives
Parameter | Total Synthesis | Semisynthesis |
---|---|---|
Starting Materials | 1,3-Cyclopentanedione, CD₃I | Estrone, cholesterol, diosgenin |
Key Steps | Hajos-Parrish reaction, deuterium incorporation | Birch reduction, 17-ketone alkylation |
Step Count | 15–20 steps | 5–8 steps |
Overall Yield | <5% | 20–30% |
Isotopic Flexibility | High (site-specific deuterium at C18/C19) | Low |
Scalability | Low (complex purification) | High (leverages steroid industry processes) |
Primary Application | Deuterated tracers for mass spectrometry | Bulk production for pharmacological studies |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7